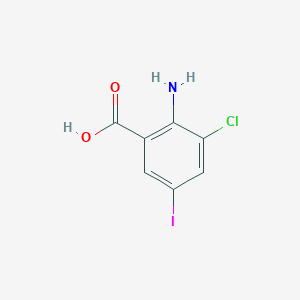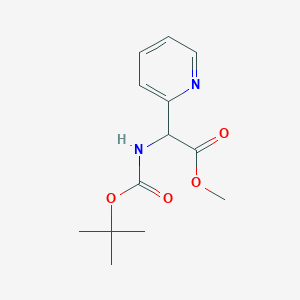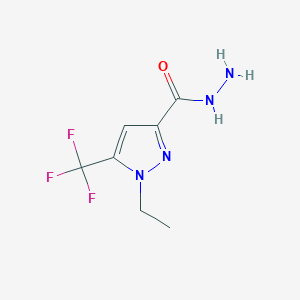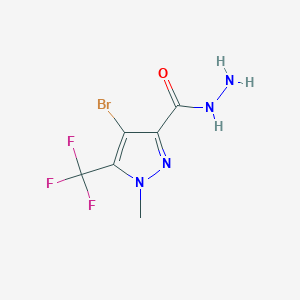
2-Amino-3-chloro-5-iodobenzoic acid
概要
説明
2-Amino-3-chloro-5-iodobenzoic acid is a chemical compound with the molecular formula C7H5ClINO2 . It is used in a wide range of medical and industrial applications, as well as in human and animal nutrition products such as pharmaceutical intermediates and polarizing films for Liquid Crystal Display (LCD) chemicals .
Synthesis Analysis
The synthesis of 2-chloro-5-iodobenzoic acid can be achieved by subjecting methyl 2-aminobenzoate to iodination, substitution, a Sandmeyer reaction, and hydrolysis under alkaline conditions . This method is characterized by modification or optimization of process steps and parameters based on traditional iodination, substitution, the Sandmeyer reaction, and hydrolysis .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H5ClINO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12) .Chemical Reactions Analysis
The synthesis of 2-iodobenzoic acid via the diazotization of anthranilic acid is commonly performed in university organic chemistry labs . One of its most common uses is as a precursor for the preparation of IBX and Dess–Martin periodinane, both used as mild oxidants .Physical And Chemical Properties Analysis
The physical form of this compound is a solid . It should be stored in a dark place, under an inert atmosphere, at room temperature .科学的研究の応用
Synthesis and Characterization
- Synthesis of Chloranthraniliprole: 2-Amino-3-methylbenzoic acid, a related compound, was used as a precursor in the synthesis of Chloranthraniliprole, a pesticide. This process involved several steps, including hydrogenation, chlorination, and aminolysis, demonstrating the compound's utility in complex chemical synthesis (Zheng Jian-hong, 2012).
Chemical Reactions and Properties
- Palladium-catalysed Carbonylation: 2-Iodoaniline derivatives, closely related to 2-Amino-3-chloro-5-iodobenzoic acid, were used as substrates in palladium-catalysed carbonylation, demonstrating their reactivity in synthesizing complex organic compounds (P. Ács et al., 2006).
Applications in Antibiotic Biosynthesis
- Synthesis of Chlorinated Analogues for Antibiotic Research: Chlorinated derivatives of 3-amino-5-hydroxybenzoic acid, a structurally similar compound, were prepared for studies in antibiotic biosynthesis, highlighting the relevance of such chlorinated compounds in developing pharmaceuticals (A. Becker, 1984).
Photodecomposition Studies
- Photodecomposition of Chlorobenzoic Acids: Research on chlorobenzoic acids, which are structurally related to this compound, examined their photodecomposition under ultraviolet irradiation, providing insights into their environmental behavior and degradation processes (D. Crosby & E. Leitis, 1969).
Molecular Cocrystals Research
- Formation of Molecular Cocrystals: Studies on molecular cocrystals involving amino-substituted benzoic acids, which are structurally similar to this compound, demonstrate the compound's potential in forming complex molecular structures, useful in materials science and drug development (D. Lynch et al., 1997).
Biological Activity Analysis
- Biological Activity of Metal Complexes: Complexes of metals with 2-aminobenzoic acid and its chlorinated derivatives have been synthesized and analyzed for their structural characteristics and biological activities, showing the compound's relevance in bioinorganic chemistry (A. Essawy et al., 2014).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
2-amino-3-chloro-5-iodobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClINO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCKORLNNQYXLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide](/img/structure/B3039235.png)




![2-[3,5-Dimethyl-1-(4-methylphenyl)sulfonylpyrazol-4-yl]ethanamine](/img/structure/B3039242.png)


